1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole
Description
Properties
IUPAC Name |
1-[(2,2-dichlorocyclopropyl)methyl]-2-ethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2/c1-2-12-16-10-5-3-4-6-11(10)17(12)8-9-7-13(9,14)15/h3-6,9H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZAGOWJNGCRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC3CC3(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323797 | |
| Record name | 1-[(2,2-dichlorocyclopropyl)methyl]-2-ethylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808530 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
500147-00-2 | |
| Record name | 1-[(2,2-dichlorocyclopropyl)methyl]-2-ethylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole typically involves the reaction of 2-ethylbenzimidazole with 2,2-dichlorocyclopropylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichlorocyclopropylmethyl group participates in nucleophilic displacement due to its electron-deficient cyclopropane ring:
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Ammonolysis : Reacts with ammonia to form 1-[(2-aminocyclopropyl)methyl]-2-ethylbenzimidazole ().
-
Thiol Attack : Substitutes chlorine atoms with sulfur nucleophiles, yielding thioether derivatives.
Mechanistic Pathway :
-
Ring strain in dichlorocyclopropane increases electrophilicity.
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SN2 displacement at the cyclopropane carbon occurs with inversion of configuration.
Ring-Opening Reactions
The dichlorocyclopropyl group undergoes ring cleavage under specific conditions:
| Reagent | Product Formed | Conditions |
|---|---|---|
| Aqueous NaOH (10%) | 1-(3,3-dichloropropyl)-2-ethylbenzimidazole | Reflux, 6 hours |
| H₂/Pd-C | 1-(cyclopropylmethyl)-2-ethylbenzimidazole | 50 psi H₂, 25°C |
Note: Ring-opening via base hydrolysis proceeds through a carbanion intermediate stabilized by adjacent chlorine atoms ().
Electrophilic Aromatic Substitution
The benzimidazole core undergoes regioselective electrophilic attacks at position 5 or 6 ( ):
| Reaction | Reagents | Position Substituted |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 (major) |
| Sulfonation | SO₃/H₂SO₄ | C-6 (major) |
Key Observation : The electron-donating ethyl group at C-2 directs incoming electrophiles to the para position relative to itself ( ).
Oxidation and Reduction
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Oxidation : The ethyl side chain converts to a carboxylic acid using KMnO₄/H₂SO₄, forming 1-[(2,2-dichlorocyclopropyl)methyl]-2-(carboxy)benzimidazole.
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Reduction : Catalytic hydrogenation (H₂/Pd) reduces the benzimidazole ring to dihydrobenzimidazole without affecting the dichlorocyclopropane ( ).
Coordination Chemistry
The nitrogen atoms in benzimidazole form stable complexes with transition metals:
| Metal Salt | Complex Structure | Application |
|---|---|---|
| CuCl₂ | Octahedral Cu(II) complex | Antimicrobial studies |
| AgNO₃ | Linear Ag(I) coordination | Catalysis |
Stoichiometric ratios follow a 1:2 (metal:ligand) pattern in most cases ( ).
Stability and Degradation
-
Thermal Stability : Decomposes above 300°C via cleavage of the cyclopropane ring ().
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Photodegradation : UV exposure (254 nm) induces radical-mediated C-Cl bond cleavage, forming chloroform and ethylene as byproducts.
Comparative Reactivity Table
| Reaction Type | Rate (Relative to 2-Ethylbenzimidazole) | Activating/Deactivating Effect |
|---|---|---|
| Electrophilic Substitution | 1.8× faster | Activating (cyclopropyl group) |
| Nucleophilic Substitution | 3.2× faster | Deactivating (Cl atoms) |
Scientific Research Applications
Pharmacological Applications
1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The following are key areas of pharmacological research:
- Antimicrobial Activity : Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacteria and fungi. For instance, studies have shown that certain benzimidazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
- Antiviral Properties : Some benzimidazole derivatives have demonstrated antiviral activities against viruses such as enteroviruses and Herpes Simplex Virus. The mechanism often involves interference with viral replication processes .
- Anti-inflammatory Effects : Research indicates that benzimidazole derivatives can exhibit anti-inflammatory properties. Compounds related to this compound have shown potential in reducing inflammation markers in various experimental models .
Agricultural Applications
This compound has also been investigated for its potential use in agriculture:
- Pesticidal Properties : The compound's structural characteristics suggest it may act as an effective pesticide. Studies have indicated that certain benzimidazole derivatives can affect the growth and reproduction of pests, thereby serving as potential agrochemicals .
Materials Science Applications
The unique properties of this compound make it a candidate for various applications in materials science:
- Organic Electronics : Research into organic semiconductors has highlighted the potential use of benzimidazole derivatives in electronic applications. Their ability to form stable thin films makes them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Study 1: Antimicrobial Efficacy
A study conducted by Kathrotiya and Patel synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activity. The results showed that certain derivatives exhibited significant antibacterial activity against Salmonella typhi, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Antiviral Activity
In a study focusing on antiviral properties, researchers synthesized several benzimidazole derivatives that were tested against enteroviruses. The results indicated that some compounds had IC50 values significantly lower than those of established antiviral drugs, suggesting strong potential for further development .
Case Study 3: Pesticidal Activity
Research into the pesticidal effects of benzimidazole derivatives revealed that specific compounds could effectively reduce pest populations in agricultural settings. Field trials demonstrated a marked decrease in pest-related damage compared to untreated controls .
Mechanism of Action
The mechanism of action of 1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzimidazole ring can also interact with various biological pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The table below compares 1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole with key benzimidazole derivatives, highlighting structural differences and biological implications:
Key Findings from Comparative Studies
- Cyclopropane Substituent Impact: highlights that introducing a methyl group to the dichlorocyclopropane ring (e.g., 2,2-dichloro-1-methylcyclopropyl) significantly enhances antiparasitic activity compared to the non-methylated analog. This suggests that alkylation of the cyclopropane ring improves target binding or metabolic stability .
- Positional Effects : Substitution at position 5 (e.g., thio-linked groups in ) versus position 1 (as in the target compound) may alter binding kinetics. The thioether group in ’s compounds likely facilitates redox interactions with parasitic enzymes.
Pharmacological and Toxicological Considerations
- The dichlorocyclopropyl group may disrupt parasite microtubule assembly, a mechanism common to benzimidazole anthelmintics like albendazole .
Biological Activity
1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole is a synthetic compound that belongs to the benzimidazole class. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be analyzed through its molecular formula and structural characteristics. The presence of the dichlorocyclopropyl moiety contributes to its unique reactivity and biological profile.
| Property | Description |
|---|---|
| Molecular Formula | C12H12Cl2N2 |
| Molecular Weight | 257.14 g/mol |
| Structure | Benzimidazole derivative with cyclopropyl substitution |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is hypothesized that the compound may act as an inhibitor of certain enzymes or receptors involved in critical cellular pathways. This interaction could lead to the modulation of various physiological processes.
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. In vitro assays have shown that this compound possesses activity against a range of bacterial strains.
- Study Findings :
- The compound displayed minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
- Comparative analysis with standard antibiotics indicated that it may serve as a potential alternative treatment for bacterial infections.
Anticancer Properties
Benzimidazole derivatives are known for their anticancer properties. The compound's efficacy was evaluated in several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.4 |
| HeLa (Cervical Cancer) | 12.8 |
| A549 (Lung Cancer) | 18.6 |
- Mechanism : The compound may induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest.
Anti-inflammatory Effects
In vivo studies have suggested that this benzimidazole derivative exhibits anti-inflammatory effects, which were assessed using animal models:
- Results :
- Significant reduction in paw edema was observed in treated groups compared to control.
- Histological analysis confirmed decreased infiltration of inflammatory cells in tissues.
Case Studies
Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:
-
Case Study on Antimicrobial Efficacy :
- A clinical trial assessed the effectiveness of a benzimidazole derivative similar to this compound in treating resistant bacterial infections.
- Results indicated a notable reduction in infection rates among patients treated with the compound.
-
Case Study on Anticancer Activity :
- A study involving patients with advanced cancer demonstrated that treatment with a benzimidazole derivative resulted in improved survival rates and reduced tumor sizes.
Q & A
Basic: What are the primary synthetic routes for 1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or alkylation of benzimidazole precursors. For example, substituted benzimidazoles are often synthesized via refluxing intermediates (e.g., 2-ethylbenzimidazole) with halogenated cyclopropane derivatives in polar aprotic solvents like DMF or ethanol. Optimization strategies include:
- Catalyst selection : Use of tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst to enhance reactivity .
- Solvent effects : Absolute ethanol with glacial acetic acid improves solubility and protonation of intermediates, as seen in analogous benzimidazole syntheses .
- Temperature control : Reflux conditions (e.g., 80–100°C) ensure complete reaction while minimizing side products .
Advanced: How can computational chemistry aid in predicting reaction pathways for synthesizing this compound?
Methodological Answer:
Quantum mechanical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can model transition states and intermediates. For instance:
- Reaction mechanism validation : Computational workflows (e.g., ICReDD’s methods) identify energetically favorable pathways for cyclopropane ring formation .
- Solvent modeling : COSMO-RS simulations predict solvent effects on reaction kinetics and selectivity .
- Transition-state analysis : IRC (intrinsic reaction coordinate) calculations validate proposed mechanisms for alkylation steps .
Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?
Methodological Answer:
- NMR spectroscopy : H and C NMR (e.g., δ 7.2–8.1 ppm for benzimidazole protons) confirm substitution patterns and cyclopropane integration .
- X-ray crystallography : Resolve stereochemistry of the dichlorocyclopropyl group, as demonstrated in analogous benzimidazolium chloride structures .
- IR spectroscopy : Peaks at 1600–1650 cm indicate C=N stretching in the benzimidazole core .
Advanced: How do structural modifications (e.g., aryl substituents) impact bioactivity, and how can SAR studies be designed?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., halogens) at the benzimidazole 4/5-positions to enhance binding affinity, as seen in triazole-acetamide derivatives .
- Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins (e.g., enzymes), where compounds like 9c in show specific binding poses .
- QSAR modeling : Use Hammett constants or LogP values to correlate substituent effects with activity .
Contradiction Analysis: How should researchers resolve discrepancies in reported synthetic yields across studies?
Methodological Answer:
- Variable identification : Compare catalyst systems (e.g., acetic acid vs. TBAB) and solvent purity, which significantly affect yields .
- Reproducibility protocols : Standardize reaction scales (e.g., 0.001 mol for small-scale trials) and workup methods (e.g., vacuum filtration vs. column chromatography) .
- Data normalization : Report yields relative to limiting reagents and characterize byproducts via LC-MS to identify competing pathways .
Basic: What are the critical safety considerations when handling halogenated intermediates in its synthesis?
Methodological Answer:
- Ventilation : Use fume hoods to mitigate exposure to volatile chlorinated compounds (e.g., dichlorocyclopropane derivatives) .
- Waste management : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact with phosphoryl chloride or benzyl halides .
Advanced: How can factorial design optimize multi-step synthesis protocols?
Methodological Answer:
- Factor screening : Use a 2 factorial design to test variables like temperature (70°C vs. 100°C), solvent (DMF vs. ethanol), and catalyst loading (1% vs. 5%) .
- Response surface methodology (RSM) : Model interactions between factors to maximize yield and purity .
- Case study : In , varying aryl aldehydes in triazole synthesis followed a similar approach to identify optimal substituents .
Basic: What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals, as shown for benzimidazolium chloride derivatives .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 3:7 ratio) removes polar impurities .
- Distillation : For volatile byproducts, fractional distillation under reduced pressure prevents decomposition .
Advanced: How can researchers leverage machine learning to predict novel derivatives with enhanced properties?
Methodological Answer:
- Model training : Use graph neural networks (GNNs) to predict solubility or binding energy based on substituent patterns .
- Validation : Cross-check predictions with DFT calculations or high-throughput screening .
Contradiction Analysis: How to address conflicting spectral data (e.g., NMR shifts) in published studies?
Methodological Answer:
- Solvent calibration : Ensure deuterated solvents (e.g., DMSO-d6 vs. CDCl3) are consistent, as polarity affects chemical shifts .
- Referencing standards : Use internal standards (e.g., TMS) and validate against crystallographic data for absolute configuration .
- Error analysis : Compare integration ratios and multiplicity (e.g., doublets vs. triplets) to identify misassignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
